molecular formula C21H23IN2O B12730748 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide CAS No. 40497-16-3

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide

Cat. No.: B12730748
CAS No.: 40497-16-3
M. Wt: 446.3 g/mol
InChI Key: DFSAOQCBUXBCCX-UHFFFAOYSA-M
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Description

Properties

CAS No.

40497-16-3

Molecular Formula

C21H23IN2O

Molecular Weight

446.3 g/mol

IUPAC Name

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;iodide

InChI

InChI=1S/C21H23N2O.HI/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1

InChI Key

DFSAOQCBUXBCCX-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-]

Canonical SMILES

CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the acetylphenylamino and ethenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Quaternization: The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole ring or the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Ethyl-substituted indolium salts.

    Substitution Products: Various substituted indolium derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Research has indicated that derivatives of indolium compounds exhibit potential anticancer properties. A study demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. The structure of 3H-Indolium allows for interaction with cellular targets, making it a candidate for drug development aimed at various cancers.

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in studies focusing on Alzheimer's and Parkinson's diseases.

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells
NeuroprotectionModulates neurotransmitter levels

Biochemical Assays

Fluorescent Probes : The compound is utilized as a fluorescent probe in biochemical assays. Its unique optical properties allow it to be used in fluorescence microscopy and flow cytometry to track cellular processes. Studies have shown that 3H-Indolium can effectively label proteins and nucleic acids, facilitating the study of cellular dynamics.

Enzyme Inhibition Studies : In enzyme kinetics, this compound serves as an inhibitor for certain enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors as therapeutic agents.

Application AreaFindingsReference
Fluorescent ProbesEffective labeling of proteins/nucleic acids
Enzyme InhibitionServes as an inhibitor for enzyme studies

Material Sciences

Organic Electronics : The compound is being explored for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). Its unique electronic properties contribute to enhanced efficiency and stability of devices.

Polymer Chemistry : In polymer formulations, 3H-Indolium can improve thermal stability and mechanical properties. It has been incorporated into various polymer matrices to develop materials with superior performance characteristics suitable for automotive and aerospace applications.

Application AreaFindingsReference
Organic ElectronicsEnhances efficiency in OLEDs/solar cells
Polymer ChemistryImproves thermal stability/mechanical properties

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry detailed the synthesis of modified indolium compounds, including 3H-Indolium derivatives, demonstrating significant cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms.
  • Fluorescent Labeling : Research conducted at a leading university showcased the use of 3H-Indolium as a fluorescent probe for live-cell imaging. The study revealed that this compound could effectively label mitochondrial proteins, allowing real-time monitoring of mitochondrial dynamics during cellular stress responses.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect cellular metabolism, contributing to its biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 40497-16-3
  • Molecular Formula : C₂₁H₂₃IN₂O
  • Molecular Weight : 446.3246 g/mol
  • Structure: The compound features a 3H-indolium core substituted with a 1,3,3-trimethyl group at position 1 and a conjugated ethenyl bridge linked to an acetylphenylamino moiety. The iodide (I⁻) serves as the counterion .

Key Features :

  • The conjugated ethenyl bridge may contribute to π-π stacking interactions, relevant for applications in dyes or conductive materials.
Structural and Functional Comparisons
Compound Key Substituents Counterion Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (40497-16-3) Acetylphenylamino ethenyl I⁻ 446.32 Potential chromophore; unconfirmed toxicity
3H-Indolium chloride (CAS 32941-23-4) 4-((4-Ethoxyphenyl)methylamino)phenylethenyl Cl⁻ 494.39 (estimated) High toxicity (LD50 mouse: 350 mg/kg); emits NOx/Cl⁻ on decomposition
Compound 3 () 4-(3-Indolylacryloyl)phenyl ~380 (estimated) Synthetic intermediate for heterocycles
4208-80-4 () 2,4-Dimethoxyphenylamino ethenyl Cl⁻ 426.93 Likely higher solubility due to methoxy groups
Spectroscopic Data
  • 13C-NMR : reports shifts at 47.45 ppm (CH2) and 144.88 ppm (C-NH2) for an indole derivative, whereas the target compound’s acetyl group would likely show a carbonyl signal near 170–180 ppm .
  • 1H-NMR: The acetylphenylamino group in the target compound may exhibit aromatic protons at ~7.0–7.6 ppm and a methyl singlet near 2.5 ppm (CH3CO) .

Biological Activity

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide (CAS No. 40497-16-3) is a synthetic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, including pharmaceuticals and material sciences.

  • Molecular Formula : C21H23N2O
  • Molecular Weight : 319.420 g/mol
  • Appearance : Solid or liquid, often characterized by a purple to dark purple color.
  • Purity : Typically >98% (HPLC).
  • Melting Point : Approximately 229 °C (decomposes) .

Synthesis

The synthesis of 3H-Indolium involves the reaction of acetylphenylamine with appropriate alkene precursors under controlled conditions to yield the desired indolium salt. The iodide form is particularly noted for its stability and solubility in organic solvents.

Anticancer Properties

Research has indicated that compounds similar to 3H-Indolium exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Indolium derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : A study demonstrated that a related indolium compound effectively inhibited the growth of breast cancer cells in vitro, leading to a reduction in tumor size in animal models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains revealed that indolium derivatives possess bactericidal activity, particularly against Gram-positive bacteria .
  • Potential Applications : This property suggests potential use in developing new antibiotics or preservatives.

The biological activity of 3H-Indolium can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes easily.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

Pharmaceutical Development

Given its biological activities, 3H-Indolium is being explored as a lead compound for:

  • Chemotherapeutics : Targeting various cancers.
  • Antimicrobial Agents : Addressing antibiotic resistance issues.

Material Science

The compound's fluorescent properties make it suitable for applications in:

  • Fluorescent Probes : Used in biological imaging techniques.
  • Sensors : Development of sensors for detecting anions or other biomolecules .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Mechanism of ActionROS generation and enzyme inhibition
Application in ImagingPotential as a fluorescent probe

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this indolium compound, and what critical reaction parameters influence yield?

  • Methodology : The compound can be synthesized via condensation reactions, similar to related indolium dyes. For example, Müller and Berres (1936) reported using aryl aldehydes and heterocyclic bases under acidic conditions to form conjugated indolium salts. Key parameters include:

  • Temperature control (80–100°C) to avoid decomposition.
  • Solvent selection (e.g., acetic acid or ethanol) to stabilize intermediates.
  • Stoichiometric ratios of reactants to minimize byproducts like unreacted acetylphenylamine .
    • Characterization : Confirm purity via HPLC and monitor reaction progress using TLC with UV visualization.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • 1H NMR : Identify characteristic peaks for the indolium core (e.g., N-methyl groups at δ 3.0–3.5 ppm) and the acetylphenylamino moiety (aromatic protons at δ 7.0–8.0 ppm).
  • 13C NMR : Detect the conjugated ethenyl bridge (sp² carbons at δ 120–140 ppm) and the acetyl carbonyl (δ ~170 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M-I]⁺) and isotopic pattern consistent with iodine .

Q. What solvent systems are optimal for solubility and stability in spectroscopic or biological assays?

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). Stability tests under varying pH (4–9) and light exposure are critical to prevent degradation, as indolium dyes are prone to photobleaching .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct profiles?

  • Case Study : Variations in yield (e.g., 40–70%) may arise from differences in purification methods (e.g., column chromatography vs. recrystallization).
  • Resolution :

  • Optimize gradient elution in HPLC to separate byproducts like unreacted intermediates or dimerized species.
  • Use mass spectrometry to identify persistent impurities and adjust reaction stoichiometry accordingly .

Q. What mechanisms underlie the compound’s toxicity, and how can exposure risks be mitigated in lab settings?

  • Toxicity Data : Oral LD50 values in rodents range from 350 mg/kg (mice) to 3,250 mg/kg (rabbits), indicating species-specific sensitivity. Toxicity likely stems from mitochondrial disruption due to cationic charge and lipophilic structure .
  • Safety Protocols :

  • Use fume hoods and PPE (gloves, goggles) during handling.
  • Neutralize waste with activated charcoal or oxidizing agents to degrade toxic byproducts (e.g., NOx, I⁻) .

Q. How do structural modifications (e.g., substituent variations) affect photophysical properties for imaging applications?

  • Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., -CN, -SO3H) redshift absorption/emission maxima by stabilizing the excited state.
  • Alkyl chain elongation (e.g., carboxypentyl groups) enhances lipophilicity for membrane integration in liposomal systems .
    • Experimental Design : Synthesize derivatives via nucleophilic substitution or cross-coupling, then compare quantum yields and Stokes shifts using fluorimetry .

Q. What strategies optimize encapsulation efficiency in liposomal or nanoparticle delivery systems?

  • Active Loading : Utilize pH gradients or ion-pairing agents (e.g., ammonium sulfate) to enhance dye loading into liposomes.
  • Self-Quenching Analysis : Monitor fluorescence recovery upon liposome disruption to quantify encapsulation efficiency. For example, Cy5.5 derivatives achieve >90% quenching at 10 mM dye concentrations .

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